
beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate: is a chemical compound that belongs to the class of thioglycosides. These compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in the glycosidic bond. This particular compound is often used in biochemical research due to its ability to inhibit certain enzymes and its role in the synthesis of complex oligosaccharides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate typically involves the reaction of phenyl 1-thio-beta-D-galactopyranoside with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted thioglycosides with different functional groups.
Scientific Research Applications
Chemistry: Beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate is used in the synthesis of complex oligosaccharides. It serves as a building block for the construction of larger carbohydrate molecules .
Biology: In biological research, this compound is used as a specific inhibitor of human galectins, which are proteins involved in cell-cell adhesion, cell-matrix interactions, and intracellular signaling .
Medicine: The compound has potential therapeutic applications due to its ability to inhibit galectins, which are implicated in various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of glycosylated products and as a reagent in chemical synthesis .
Mechanism of Action
The mechanism of action of beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate involves its interaction with galectins. The compound binds to the carbohydrate recognition domain of galectins, thereby inhibiting their function. This inhibition affects various cellular processes, including cell adhesion, migration, and apoptosis .
Comparison with Similar Compounds
- Phenyl 1-thio-beta-D-galactopyranoside
- Phenyl 2,3,4,6-tetra-O-benzoyl-beta-D-galactopyranoside
- p-Aminophenyl 1-thio-beta-D-galactopyranoside
Uniqueness: Beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate is unique due to its tetrabenzoate groups, which enhance its stability and specificity as an inhibitor of galectins. This makes it a valuable tool in biochemical research and potential therapeutic applications .
Properties
CAS No. |
65615-60-3 |
|---|---|
Molecular Formula |
C40H32O9S |
Molecular Weight |
688.7 g/mol |
IUPAC Name |
(3,4,5-tribenzoyloxy-6-phenylsulfanyloxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C40H32O9S/c41-36(27-16-6-1-7-17-27)45-26-32-33(47-37(42)28-18-8-2-9-19-28)34(48-38(43)29-20-10-3-11-21-29)35(49-39(44)30-22-12-4-13-23-30)40(46-32)50-31-24-14-5-15-25-31/h1-25,32-35,40H,26H2 |
InChI Key |
LQHXMOXAHUOIQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)SC3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




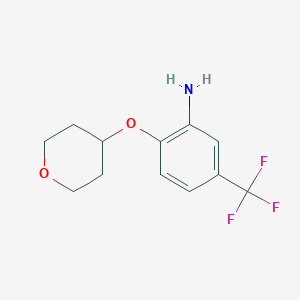



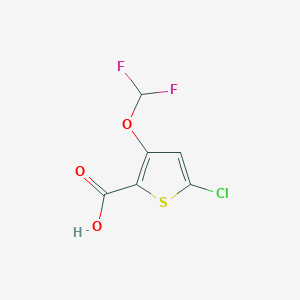

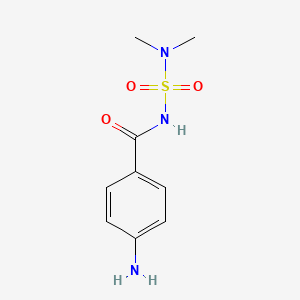
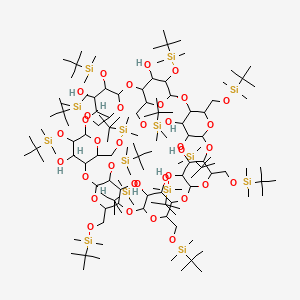
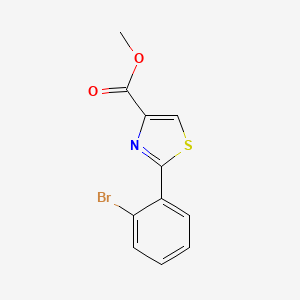
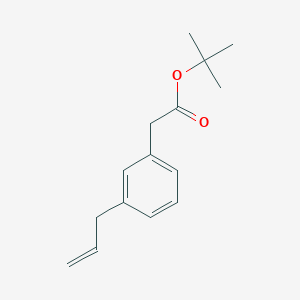

![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)
